The Dual Nature of a Primary Metabolite: A Technical Guide to the Discovery and Significance of Cyclosporin Metabolite M17
The Dual Nature of a Primary Metabolite: A Technical Guide to the Discovery and Significance of Cyclosporin Metabolite M17
This guide provides an in-depth exploration of cyclosporin metabolite M17 (also known as AM1 or OL 17), a molecule of significant interest in clinical pharmacology and drug development. We will delve into its discovery, biochemical identity, and its dual role in the therapeutic and toxicological profile of cyclosporin A (CsA), offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Beyond the Parent Compound
Cyclosporin A, a potent calcineurin inhibitor, revolutionized organ transplantation and the treatment of autoimmune diseases.[1] However, its clinical application is hampered by a narrow therapeutic window and significant inter-individual pharmacokinetic variability, largely due to its extensive metabolism.[2][3] The biotransformation of CsA, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver and small intestine, yields over 30 metabolites.[4][5] Among these, metabolite M17 emerged as the preponderant metabolite in the blood of patients, often exceeding the concentration of the parent drug.[6] This discovery shifted the focus from solely monitoring CsA to understanding the contribution of its metabolites to the overall clinical outcome.
The Discovery and Biochemical Identity of M17
The identification of cyclosporin metabolites was driven by the need to understand the discrepancies between immunoassay and chromatography-based measurements of CsA concentrations in patients.[7] High-performance liquid chromatography (HPLC) analysis of blood samples from renal allograft recipients revealed the presence of three primary metabolites: M17, M1, and M21, with M17 being the most abundant.[6]
Structurally, M17 is a monohydroxylated derivative of cyclosporin A.[3][8] The hydroxylation occurs at the amino acid 1 position of the cyclic undecapeptide.[9][10] Its chemical formula is C62H111N11O13, and it has a molecular weight of approximately 1218.6 g/mol .[11]
The metabolic conversion of Cyclosporin A to M17 is a critical step in its clearance. This process is primarily catalyzed by CYP3A4, highlighting the potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme system.[5][12][13]
Caption: Metabolic pathway of Cyclosporin A to Metabolite M17.
The Dichotomous Significance of Metabolite M17
The clinical relevance of M17 lies in its distinct pharmacological profile compared to the parent drug, contributing to both the therapeutic and adverse effects of cyclosporin therapy.
Immunosuppressive Activity: A Diminished but Present Effect
While cyclosporin A is a potent immunosuppressant, its metabolites generally exhibit reduced activity.[4] In vitro studies have consistently shown that M17 possesses significantly less immunosuppressive capacity than CsA.[6][9] For instance, in mixed lymphocyte culture (MLC) assays, M17 demonstrated inhibitory activity that approached that of CsA at higher concentrations, while its effect in phytohemagglutinin (PHA) assays was considerably less.[6] Specifically, one study found that M17 blocked the proliferative response in MLC experiments by 39-72% at concentrations of 100-800 ng/ml, whereas CsA achieved 63-87% inhibition.[6] Despite this reduced potency, the high concentrations of M17 found in patients' blood suggest a potential contribution to the overall immunosuppressive effect.[6]
The order of inhibitory activity for several key metabolites has been established as: CsA > M17 > M1 > M21.[9][14] This underscores that the hydroxylation at amino acid 1 (M17) does not completely abolish the molecule's ability to interfere with T-cell activation and interleukin-2 (IL-2) production.[9]
Contribution to Nephrotoxicity: A Significant Concern
A major limiting factor in cyclosporin A therapy is its nephrotoxicity.[15][16] While CsA itself is a primary cause, evidence suggests that its metabolites, including M17, may play a role in this adverse effect.[4][17] Although isolated metabolites often show no toxic effects in animal models, a correlation between high metabolite blood concentrations and cyclosporin-induced toxicity has been observed in several clinical studies.[4]
An in vitro study comparing the nephrotoxicity of CsA and its metabolites in rabbit renal proximal tubular cells found the following order of toxicity: CsA > M21 > M17, M1.[8][18] This indicates that while M17 is less nephrotoxic than the parent compound, it is not entirely benign. The accumulation of M17, especially in patients with impaired metabolism, could contribute to the overall renal damage observed during cyclosporin treatment.[7]
Analytical Methodologies for M17 Quantification
Accurate measurement of M17 is crucial for therapeutic drug monitoring and for elucidating its precise role in the clinical setting. High-performance liquid chromatography (HPLC) is the gold standard for separating and quantifying CsA and its metabolites due to its high specificity.[19][20][21]
Data Presentation: HPLC vs. Immunoassay
Immunoassays, while faster, often suffer from cross-reactivity with metabolites, leading to an overestimation of the parent drug concentration.[7][19] The following table summarizes the key differences between HPLC and immunoassay for M17 detection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Immunoassay (e.g., FPIA) |
| Specificity | High: Can effectively separate M17 from CsA and other metabolites.[19] | Variable: Cross-reactivity with CsA and other metabolites can occur, leading to inaccuracies.[7][19] |
| Sensitivity | High: Lower limit of detection is typically around 10 ng/mL.[20] | Moderate to High: Good sensitivity for total cyclosporins, but not specific for M17. |
| Precision | High: Offers excellent reproducibility and accuracy.[7] | Good: Generally precise, but can be less so than HPLC. |
| Throughput | Lower: More labor-intensive and time-consuming. | Higher: Amenable to automation and high-throughput analysis. |
Experimental Protocol: Quantification of Cyclosporin M17 in Whole Blood by HPLC
This protocol outlines a robust and reliable method for the simultaneous determination of cyclosporin A and its metabolite M17 in whole blood samples.
Materials and Reagents:
-
Cyclosporin A reference standard
-
Cyclosporin M17 reference standard
-
Cyclosporin D (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Zinc sulfate
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
CN analytical column (or equivalent)
-
Column heater
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 0.5 mL of whole blood in a centrifuge tube, add 50 µL of the internal standard solution (Cyclosporin D).
-
Add 1.0 mL of a zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.
-
Add 2.0 mL of acetonitrile. Vortex for 1 minute to extract the analytes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify the peaks for CsA, M17, and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.
-
Quantify the concentration of M17 in the blood samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Experimental workflow for HPLC quantification of M17.
Conclusion and Future Perspectives
The discovery and characterization of cyclosporin metabolite M17 have been pivotal in advancing our understanding of cyclosporin's complex pharmacology. It is now clear that M17, while less immunosuppressive than its parent compound, is not an inert bystander. Its significant presence in the blood and its potential contribution to nephrotoxicity necessitate its consideration in therapeutic drug monitoring, especially in patients with altered metabolic capacities.
Future research should continue to explore the synergistic or additive effects of M17 in combination with other cyclosporin metabolites on both immunosuppression and toxicity. Further elucidation of the specific molecular mechanisms underlying M17-induced nephrotoxicity could pave the way for the development of cyclosporin analogues with a more favorable therapeutic index. The continued application of specific and sensitive analytical techniques, such as HPLC-mass spectrometry, will be essential in these endeavors.
References
-
Wu, Q., & Kuča, K. (2019). Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity. Current Drug Metabolism, 20(10), 835-844. [Link]
-
Sadeg, N., Pham-Huy, C., Rucay, P., Claude, J. R., & Bismuth, H. (1994). In vitro comparative study on nephrotoxicity of cyclosporine A, its metabolites M1, M17, M21, and its analogues cyclosporines C and D in suspensions of rabbit renal cortical cells. Drug and Chemical Toxicology, 17(2), 93-111. [Link]
-
Christians, U., & Sewing, K. F. (1993). Cyclosporin metabolism in transplant patients. Pharmacology & Therapeutics, 57(2-3), 291-345. [Link]
-
Rosano, T. G., Freed, B. M., Pell, M. A., & Lempert, N. (1986). Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients. Transplantation, 42(3), 262-267. [Link]
-
Pichard, L., Fabre, I., Fabre, G., Domergue, J., Saint Aubert, B., Mourad, G., & Maurel, P. (1990). Metabolism of cyclosporine by cytochromes P450 3A9 and 3A4. Drug Metabolism and Disposition, 18(5), 595-606. [Link]
-
Copeland, K. R., Yatscoff, R. W., & McKenna, R. M. (1990). The isolation, structural characterization, and immunosuppressive activity of cyclosporin G (NVa2-cyclosporine) metabolites. Drug Metabolism and Disposition, 18(6), 865-869. [Link]
-
Abushamaa, A. M., Glick, B. R., & Ardeli, M. (1998). Isolation and in vitro characterization of a novel immunosuppressive cyclosporine metabolite. Immunopharmacology, 40(2), 119-128. [Link]
-
Wu, Q., & Kuča, K. (2019). Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity. ResearchGate. [Link]
-
Combalbert, J., Fabre, I., Fabre, G., Dalet, I., Derancourt, J., Cano, J. P., & Maurel, P. (1989). Metabolism of the new immunosuppressor cyclosporin G by human liver cytochromes P450. Drug Metabolism and Disposition, 17(2), 197-207. [Link]
-
Sadeg, N., Pham-Huy, C., Rucay, P., Claude, J. R., & Bismuth, H. (1994). In Vitro Comparative Study on Nephrotoxicity of Cyclosporine A, its Metabolites M1, M17, M21, and its Analogues Cyclosporines C. Semantic Scholar. [Link]
-
Watkins, P. B. (1990). The role of cytochromes P-450 in cyclosporine metabolism. Journal of the American Academy of Dermatology, 23(6 Pt 2), 1301-1309. [Link]
-
Wu, Q., & Kuča, K. (2019). Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity. ResearchGate. [Link]
-
Pharma Tube. (2025). Pharmacology of Cyclosporine (ciclosporin) - Cyclavance; Mechanism of action, Pharmacokinetics, Uses. YouTube. [Link]
-
Freed, B. M., Rosano, T. G., & Lempert, N. (1987). In vitro immunosuppressive properties of cyclosporine metabolites. Transplantation, 43(1), 123-127. [Link]
-
Hu, Y., et al. (2022). Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions. Frontiers in Pharmacology, 13, 937517. [Link]
-
Oellerich, M., Armstrong, V. W., Kahan, B., & Sewing, K. F. (1995). Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21. Journal of Chromatography B: Biomedical Sciences and Applications, 665(1), 189-196. [Link]
-
Wang, C. P., Hartman, N. R., Venkataramanan, R., & Burckart, G. J. (1989). Isolation of 10 Cyclosporine Metabolites from Human Bile. ResearchGate. [Link]
-
Sadeg, N., et al. (1992). In Vitro and In Vivo Comparative Studies on Immunosuppressive Properties of Cyclosporines A, C, D and Metabolites M1, M17 and M21. Immunopharmacology and Immunotoxicology, 14(1-2), 227-245. [Link]
-
Sadeg, N., Pham-Huy, C., Rucay, P., Claude, J. R., Bismuth, H., Righenzi, S., ... & Duc, H. T. (1992). In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21. International Journal of Immunopharmacology, 14(2), 227-235. [Link]
-
Wang, C. P., Hartman, N. R., Venkataramanan, R., & Burckart, G. J. (1989). Isolation of 10 Cyclosporine Metabolites from Human Bile. Drug Metabolism and Disposition, 17(4), 434-437. [Link]
-
Tuominen, J., Suortti, T., Ishikawa, K., Lundell, J., & Koga, Y. (1998). Separation of Cyclosporins by High-Performance Liquid Chromatography and Mass Spectrometric Study of Cyclosporin Metabolites. Rapid Communications in Mass Spectrometry, 12(16), 1085-1091. [Link]
-
Toffoli, G., Giglio, A. D., Corona, G., & Boiocchi, M. (1997). Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells. ResearchGate. [Link]
-
Toffoli, G., Giglio, A. D., Corona, G., & Boiocchi, M. (1997). Reversal activity of cyclosporin A and its metabolites M1, M17 and M21 in multidrug-resistant cells. International Journal of Cancer, 71(5), 900-906. [Link]
-
Warty, V. S., Diven, W., Cillo, J., & Venkataramanan, R. (1998). The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy. Angiology, 49(4), 307-314. [Link]
-
Freed, B. M., Rosano, T. G., Quick, C., & Lempert, N. (1987). Effects of cyclosporine metabolites M17 and M18 on proliferation and interleukin 2 production in the mixed lymphocyte culture. Transplantation Proceedings, 19(1 Pt 2), 1223-1226. [Link]
-
National Center for Biotechnology Information. (n.d.). cyclosporine metabolite M17. PubChem Compound Database. [Link]
-
Lemaire, M., & Maurer, G. (1986). Pharmacokinetics and biotransformation of the cyclosporine metabolite M-17 in the rabbit. Drug Metabolism and Disposition, 14(6), 717-720. [Link]
-
Roberts, N. B., Lane, C., Scott, M. H., & Sells, R. A. (1988). The measurement of cyclosporine A and metabolite M17 in whole blood by high-performance liquid chromatography. Transplantation Proceedings, 20(2 Suppl 2), 625-632. [Link]
-
Moore, D. (n.d.). 4.1: The cyclosporine story. David Moore's World of Fungi. [Link]
-
ResearchGate. (n.d.). Chemical structure of cyclosporine (C62H111N11O12; molecular weight, 1202). ResearchGate. [Link]
-
Kahan, B. D., et al. (1982). Nephrotoxicity of Cyclosporin A in Liver and Kidney Transplant Patients. The Lancet, 319(8277), 887-891. [Link]
-
Leunissen, K. M., Beuman, G. H., Bosman, F., & van Hooff, J. P. (1986). Cyclosporin Metabolites and Nephrotoxicity. The Lancet, 2(8520), 1398. [Link]
-
Burckart, G. J., et al. (1988). Cyclosporine Metabolite Concentrations in the Blood of Liver, Heart, Kidney, and Bone Marrow Transplant Patients. AMiner. [Link]
-
PMLiVE. (2013). This month in 1980: 33 years since cyclosporine demonstrated its potential as an immunosuppressant. PMLiVE. [Link]
-
Squifflet, J. P., et al. (1987). Effect of Cyclosporine, Cyclosporine Metabolite 17, and Other Cyclosporine-Related Compounds on T Lymphocyte Clones Derived From Rejected Human Kidney Grafts. I. Inhibition of Proliferation. Transplantation, 44(6), 753-758. [Link]
-
Kennedy, M. S., Deeg, H. J., Siegel, M., Crowley, J. J., Storb, R., & Thomas, E. D. (1983). Acute renal toxicity with combined use of amphotericin B and cyclosporine after marrow transplantation. Transplantation, 35(3), 211-215. [Link]
-
Atkinson, K., Biggs, J. C., Hayes, J., Ralston, M., Dodds, A. J., Concannon, A. J., & Naidoo, D. (1983). Cyclosporin A associated nephrotoxicity in the first 100 days after allogeneic bone marrow transplantation: three distinct syndromes. British Journal of Haematology, 54(1), 59-67. [Link]
-
Hows, J. M., Palmer, S., Want, S., Dearden, C., & Gordon-Smith, E. C. (1985). Nephrotoxicity in bone marrow transplant recipients treated with cyclosporin A. The Journal of Clinical Pathology, 38(1), 34-39. [Link]
-
Palestine, A. G., Nussenblatt, R. B., & Chan, C. C. (1984). Side effects of systemic cyclosporine in patients not undergoing transplantation. American Journal of Medicine, 77(4), 652-656. [Link]
Sources
- 1. pmlive.com [pmlive.com]
- 2. Frontiers | Functional evaluation of cyclosporine metabolism by CYP3A4 variants and potential drug interactions [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cyclosporin metabolism in transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of cytochromes P-450 in cyclosporine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressive metabolites of cyclosporine in the blood of renal allograft recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of metabolite M17 and its meaning for immunosuppressive cyclosporin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of 10 Cyclosporine Metabolites from Human Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyclosporine metabolite M17 | C62H111N11O13 | CID 6438473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Metabolism of cyclosporine by cytochromes P450 3A9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of the new immunosuppressor cyclosporin G by human liver cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nephrotoxicity of Cyclosporin A in Liver and Kidney Transplant Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclosporin metabolites and nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vitro comparative study on nephrotoxicity of cyclosporine A, its metabolites M1, M17, M21, and its analogues cyclosporines C and D in suspensions of rabbit renal cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Rapid, sensitive high-performance liquid chromatographic method for the determination of cyclosporin A and its metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The measurement of cyclosporine A and metabolite M17 in whole blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
